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Compound of Interest

1-Butyl-4-methylpyridinium
Compound Name:
bromide

cat. No.: B1282772

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-Butyl-4-methylpyridinium bromide, an ionic liquid of interest in various chemical and
pharmaceutical applications. This document outlines predicted Nuclear Magnetic Resonance
(NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for their
acquisition, and visual representations of the molecular structure and analytical workflow.

Molecular Structure and Spectroscopic Overview

1-Butyl-4-methylpyridinium bromide is a quaternary ammonium salt consisting of a 1-butyl-
4-methylpyridinium cation and a bromide anion. Its molecular structure is foundational to
interpreting its spectroscopic behavior. The presence of aromatic and aliphatic protons, along
with distinct carbon environments, gives rise to a characteristic spectroscopic fingerprint.

Molecular Formula: C1o0H16BrN
Molecular Weight: 230.15 g/mol

CAS Number: 65350-59-6

Predicted Spectroscopic Data
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Due to the limited availability of direct experimental spectra in public databases, the following
data is predicted based on the analysis of structurally similar compounds and established
principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-Butyl-4-
methylpyridinium bromide by providing information on the chemical environment of *H and
13C nuclei.

The predicted *H NMR spectrum of 1-Butyl-4-methylpyridinium bromide is expected to show
distinct signals for the aromatic protons on the pyridinium ring and the aliphatic protons of the
butyl and methyl groups.

Predicted Chemical

Assignment _ Multiplicity Integration
Shift (8, ppm)
Pyridinium H (ortho to
8.5-8.8 Doublet 2H
N)
Pyridinium H (meta to
78-8.1 Doublet 2H
N)
N-CHz (butyl) 45-4.8 Triplet 2H
Pyridinium-CHs 24-26 Singlet 3H
N-CHz2-CH2 (butyl) 18-21 Multiplet 2H
N-CHz-CHz2-CH2 )
13-16 Multiplet 2H
(butyl)
CHs (butyl) 09-11 Triplet 3H

The 13C NMR spectrum will provide information on the different carbon environments within the
molecule.
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Assignment Predicted Chemical Shift (3, ppm)
Pyridinium C (para to N) 155 - 160

Pyridinium C (ortho to N) 145 - 148

Pyridinium C (meta to N) 128 - 132

N-CHz (butyl) 60 - 65

N-CH2-CH:2 (butyl) 33-37

Pyridinium-CHs 21-24

N-CH2-CH2-CHz (butyl) 19-22

CHs (butyl) 13-16

Infrared (IR) Spectroscopy

The IR spectrum of 1-Butyl-4-methylpyridinium bromide will exhibit characteristic absorption
bands corresponding to the vibrational modes of its functional groups.

Wave Number (cm~?) Assignment Intensity
3100 - 3000 Aromatic C-H Stretch Medium
2960 - 2850 Aliphatic C-H Stretch Strong
1640 - 1580 C=C and C=N Ring Stretching Medium-Strong
1480 - 1440 CHz and CHs Bending Medium
1200 - 1000 C-N Stretching Medium
850 - 800 Aromatic C-H Bending (out-of- Strong
plane)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of ionic
liquids like 1-Butyl-4-methylpyridinium bromide.
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NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a
multinuclear probe.

Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-Butyl-4-methylpyridinium bromide.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated
Dimethyl Sulfoxide (DMSO-ds) or Deuterated Chloroform (CDCIs)). lonic liquids often exhibit
good solubility in polar aprotic solvents.

Transfer the solution to a standard 5 mm NMR tube.

Ensure the sample is homogeneous and free of any solid particles.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30").

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

13C NMR Acquisition Parameters:

e Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
e Number of Scans: 1024-4096 (due to the low natural abundance of 13C).

e Relaxation Delay (d1): 2-5 seconds.
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e Acquisition Time (aq): 1-2 seconds.
e Spectral Width: 0-200 ppm.
e Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).

Integrate the peaks in the *H NMR spectrum.

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

e Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background
spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid 1-Butyl-4-methylpyridinium bromide sample directly
onto the ATR crystal, ensuring complete coverage of the crystal surface.

e Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

IR Acquisition Parameters:

e Spectral Range: 4000-400 cm™1,
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e Resolution: 4 cm~2.

e Number of Scans: 16-32.

o Apodization: Happ-Genzel.
Data Processing:

e The spectrometer software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

» Perform baseline correction if necessary.
« ldentify and label the significant absorption peaks.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the
spectroscopic analysis.

Caption: Molecular structure of 1-Butyl-4-methylpyridinium bromide.
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Sample Preparation
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Caption: Workflow for the spectroscopic analysis of 1-Butyl-4-methylpyridinium bromide.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Butyl-4-methylpyridinium
bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282772#1-butyl-4-methylpyridinium-bromide-
spectroscopic-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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